molecular formula C9H8BrIO2 B7941518 Methyl 5-bromo-2-iodo-3-methylbenzoate

Methyl 5-bromo-2-iodo-3-methylbenzoate

Cat. No.: B7941518
M. Wt: 354.97 g/mol
InChI Key: NFSJATVGRAIABH-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-iodo-3-methylbenzoate: is an organic compound with the molecular formula C9H8BrIO2 and a molecular weight of 354.97 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a methylbenzoate core, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-iodo-3-methylbenzoate can be synthesized through a multi-step process involving the bromination and iodination of methyl 3-methylbenzoate. The typical synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2-iodo-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-bromo-2-iodo-3-methylbenzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-iodo-3-methylbenzoate depends on the specific reactions it undergoes. In substitution reactions, the bromine or iodine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. In coupling reactions, the compound forms carbon-carbon bonds through palladium-catalyzed processes, resulting in the synthesis of more complex molecules .

Comparison with Similar Compounds

  • Methyl 5-bromo-2-chloro-3-methylbenzoate
  • Methyl 5-bromo-2-fluoro-3-methylbenzoate
  • Methyl 5-iodo-2-chloro-3-methylbenzoate

Comparison: Methyl 5-bromo-2-iodo-3-methylbenzoate is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and selectivity in chemical reactions. Compared to similar compounds with different halogen substitutions, it offers a broader range of synthetic applications and potential for creating diverse chemical structures .

Properties

IUPAC Name

methyl 5-bromo-2-iodo-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSJATVGRAIABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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